molecular formula C15H15ClN2O2S B2849138 Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate CAS No. 344281-64-7

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate

Cat. No.: B2849138
CAS No.: 344281-64-7
M. Wt: 322.81
InChI Key: OJPNKQSLSRVERW-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate is a chemical compound with the molecular formula C15H15ClN2O2S. It is a derivative of pyrimidine, featuring a chlorophenyl group and a sulfanylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate typically involves the following steps:

  • Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.

  • Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution.

  • Attachment of the Sulfanylpropanoate Moiety: The sulfanylpropanoate moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the sulfanyl group to a sulfonyl group.

  • Reduction: Reduction reactions can reduce the pyrimidinyl core.

  • Substitution: Substitution reactions can replace the chlorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products Formed:

  • Oxidation: Formation of Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfonyl}propanoate.

  • Reduction: Formation of Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]methyl}propanoate.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be employed in biochemical studies to understand the interaction of pyrimidine derivatives with biological molecules.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate is unique due to its specific structural features. Similar compounds include:

  • Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate: Similar structure but with a different position of the chlorophenyl group.

  • Ethyl 2-{[5-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}propanoate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Properties

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)pyrimidin-2-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-3-20-14(19)10(2)21-15-17-8-12(9-18-15)11-4-6-13(16)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNKQSLSRVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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